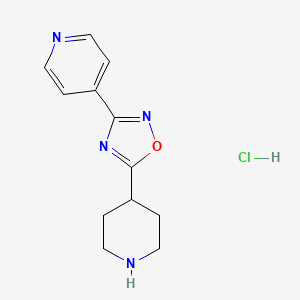

5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole hydrochloride

Description

Chemical Structure: The compound features a 1,2,4-oxadiazole core substituted at positions 3 and 5 with pyridin-4-yl and piperidin-4-yl groups, respectively, and is stabilized as a hydrochloride salt.

Key Properties:

Properties

IUPAC Name |

5-piperidin-4-yl-3-pyridin-4-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O.ClH/c1-5-13-6-2-9(1)11-15-12(17-16-11)10-3-7-14-8-4-10;/h1-2,5-6,10,14H,3-4,7-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKRIKOHUNHBCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC(=NO2)C3=CC=NC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Concentration-Dependent Volume Calculations

The relationship between mass, molarity, and solvent volume is summarized in Table 1, which provides values for preparing 1 mg/mL, 5 mg/mL, and 10 mg/mL stock solutions. For instance, a 1 mM solution requires 3.7492 mL of solvent per 1 mg of the compound, while a 10 mM solution necessitates 0.3749 mL. These calculations are derived from the compound’s molecular weight (230.27 g/mol for the free base; the hydrochloride form’s exact weight is unspecified but proportionally higher).

Table 1: Stock Solution Preparation Guidelines for this compound

| Concentration (mg/mL) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 | 3.7492 | 0.7498 | 0.3749 |

| 5 | 18.7458 | 3.7492 | 1.8746 |

| 10 | 37.4916 | 7.4983 | 3.7492 |

Solvent Selection and Stability Considerations

DMSO is the preferred solvent due to its ability to dissolve hydrophobic compounds, but its hygroscopic nature necessitates airtight storage. GlpBio recommends aliquoting stock solutions to avoid repeated freeze-thaw cycles, which can degrade the compound. For long-term storage, solutions are stable at -80°C for six months or -20°C for one month.

In Vivo Formulation Strategies

Transitioning from in vitro to in vivo applications requires adapting the compound’s formulation to ensure biocompatibility and bioavailability. GlpBio’s protocols emphasize sequential solvent mixing to maintain clarity and stability.

Stepwise Solvent Addition Protocol

-

DMSO Master Liquid Preparation : The compound is first dissolved in DMSO to create a high-concentration master liquid. For example, 10 mg of the compound dissolved in 1 mL of DMSO yields a 10 mg/mL solution.

-

Dilution with PEG 300 and Tween 80 : The DMSO solution is mixed with polyethylene glycol 300 (PEG 300) and Tween 80, surfactants that enhance solubility in aqueous environments.

-

Aqueous Phase Integration : Finally, double-distilled water (ddH2O) is added to achieve the desired working concentration. Vortexing or sonication is employed at each step to ensure homogeneity.

Lipid-Based Formulations for Enhanced Delivery

For studies requiring lipid compatibility, DMSO master liquid is combined with corn oil instead of PEG 300. This method is particularly useful for oral administration or assays involving lipid membranes. The absence of phase separation is critical, as emphasized in GlpBio’s guidelines:

“Physical methods such as vortex, ultrasound, or hot water bath can be used to aid dissolving. Ensure the solution is clear before adding the next solvent.”

Molarity and Dilution Calculations

The molarity calculator provided by GlpBio simplifies conversions between mass, volume, and concentration. For example, to prepare 5 mL of a 5 mM solution from a 10 mg/mL stock:

This formula is critical for dose-response studies requiring precise concentrations .

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced derivatives with hydrogen addition.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole hydrochloride is C₁₂H₁₅ClN₄O, with a molecular weight of approximately 266.73 g/mol. The compound features a piperidine ring and a pyridine moiety linked through an oxadiazole structure, which contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that oxadiazole derivatives exhibit notable antimicrobial activities. In particular, this compound has shown effectiveness against various bacterial strains. Studies have demonstrated its potential as a lead compound for developing new antibiotics to combat resistant strains of bacteria.

Anticancer Activity

The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). The mechanism involves the modulation of specific signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory effects. It appears to reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.

Drug Development

Due to its promising biological activities, this compound is being explored as a scaffold for drug development. Its derivatives are being synthesized and tested for enhanced efficacy and reduced toxicity. The oxadiazole core is particularly attractive for medicinal chemistry due to its ability to interact with various biological targets.

Neurological Disorders

Emerging research suggests that compounds containing oxadiazole structures may have neuroprotective effects. There is ongoing investigation into their potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound can interact with cellular membranes, disrupting their integrity and exerting antimicrobial effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key differences in substituents, melting points, and synthetic yields among selected 1,2,4-oxadiazole derivatives:

Key Observations :

- Substituent Effects: Halogenated aryl groups (e.g., Cl, F in 6k, 6l) increase melting points compared to non-halogenated analogs (e.g., 6m) . Fluorinated chains (e.g., perfluoroheptyl in compound 1) introduce unique physicochemical properties, such as enhanced lipophilicity, relevant for materials science .

- Synthetic Challenges : Yields vary significantly (28.6–51.7%), influenced by steric hindrance and electronic effects of substituents .

Biological Activity

5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole hydrochloride (CAS No. 2039433-41-3) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Molecular Formula : CHClNO

Molecular Weight : 266.73 g/mol

IUPAC Name : this compound

The structure features a piperidine ring and a pyridine moiety linked through an oxadiazole core, which is known for conferring various pharmacological properties.

Anticancer Properties

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives in cancer therapy. For instance, research indicates that compounds with this scaffold exhibit significant cytotoxicity against various cancer cell lines. Specifically, derivatives of 5-(piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole have shown promising results in inhibiting the growth of hepatocellular carcinoma (HCC) cells by acting as agonists for human caseinolytic protease P (HsClpP), which plays a critical role in mitochondrial homeostasis .

The anticancer mechanism appears to involve the induction of apoptosis in cancer cells through the activation of HsClpP. This pathway is crucial for maintaining cellular integrity under stress conditions typical in tumor environments . Additionally, these compounds have been noted for their ability to inhibit key enzymes involved in tumor progression and metastasis.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies reveal moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis. The compound's effectiveness against these pathogens suggests its potential use in treating bacterial infections .

Comparative Biological Activity Table

| Activity Type | Target/Mechanism | IC50 Values | Cell Lines Tested |

|---|---|---|---|

| Anticancer | HsClpP Agonist | IC50 < 10 µM | Hepatocellular carcinoma (HCC) |

| Antimicrobial | Bacterial inhibition | IC50 ~ 50 µM | Salmonella typhi, Bacillus subtilis |

| Cytotoxicity | Induction of apoptosis | IC50 < 20 µM | Various tumor cell lines |

Case Studies

- HsClpP Agonism in Cancer Treatment : A study demonstrated that derivatives of oxadiazoles significantly inhibited HCC cell proliferation with IC50 values below 10 µM. The activation of HsClpP was linked to enhanced apoptosis markers in treated cells .

- Antimicrobial Efficacy : Another investigation reported that this compound exhibited effective antibacterial activity against Salmonella typhi, with an IC50 value around 50 µM. This positions the compound as a candidate for further development in antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclocondensation of piperidine-4-carboxylic acid derivatives with pyridinyl-substituted amidoximes. Optimization involves solvent selection (e.g., dichloromethane or ethanol), temperature control (room temperature to reflux), and catalysts (e.g., NaOH or HCl). Statistical Design of Experiments (DoE) can minimize trial-and-error by screening variables like molar ratios and reaction time . For analogs, similar protocols are described for oxadiazole-piperidine hybrids (e.g., InChI keys and SMILES in ).

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodology : Use H/C NMR to confirm substitution patterns (e.g., pyridine protons at δ 8.5–8.7 ppm). HPLC with UV detection (λ = 254 nm) ensures purity (>95%), while high-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for CHNO·HCl: 282.09 g/mol). Stability-indicating assays under stressed conditions (pH, heat) can identify degradation products .

Q. What safety protocols are essential when handling this compound?

- Methodology : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of powder aerosols. In case of exposure, follow first-aid measures: rinse eyes with water for 15 minutes, wash skin with soap, and seek medical attention if irritation persists. Store at room temperature in a sealed, labeled container .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or target interactions?

- Methodology : Quantum chemical calculations (e.g., DFT) model electronic properties (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) screens binding affinities to targets like kinases or GPCRs. Institutions like ICReDD integrate computation-experimental feedback loops to prioritize synthesis pathways .

Q. How should researchers address contradictions in reported biological activity data across studies?

- Methodology : Re-evaluate experimental variables: cell line specificity (e.g., HEK293 vs. HeLa), assay conditions (pH, serum content), and compound stability (e.g., hydrolysis in PBS). Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) and include positive controls (e.g., known kinase inhibitors) .

Q. What strategies stabilize this compound in aqueous vs. non-polar environments?

- Methodology : Conduct accelerated stability studies: monitor degradation via HPLC under varying pH (2–12), temperatures (4–40°C), and light exposure. Lyophilization improves aqueous stability, while encapsulation in liposomes enhances solubility in hydrophobic matrices. Structural analogs ( ) suggest oxadiazole rings are sensitive to strong acids/bases .

Q. How to design structure-activity relationship (SAR) studies with structural analogs?

- Methodology : Synthesize derivatives with modified substituents (e.g., pyridine → chlorophenyl, ; piperidine → morpholine, ). Test bioactivity in dose-response assays (IC/EC) and correlate with computed descriptors (logP, polar surface area). Cluster analysis identifies critical pharmacophores .

Q. What are common synthetic impurities, and how are they controlled?

- Methodology : Impurities arise from incomplete cyclization (e.g., unreacted amidoximes) or side reactions (e.g., oxadiazole ring opening). Control via gradient HPLC (C18 column, 0.1% TFA in mobile phase) and purify by recrystallization (ethanol/water). Reference standards (e.g., ) ensure quantification limits <0.1% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.